molecular formula C18H21NO3 B12803689 Ethanone, 1,1'-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis- CAS No. 86524-52-9

Ethanone, 1,1'-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis-

Cat. No.: B12803689
CAS No.: 86524-52-9
M. Wt: 299.4 g/mol
InChI Key: UOSVUXKCHOPSEF-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxyphenyl and dimethyl groups. Its chemical properties make it valuable for various synthetic and industrial applications.

Preparation Methods

The synthesis of Ethanone, 1,1’-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis- involves several steps. One common method includes the reaction of 4-hydroxyquinolin-2(1H)-ones with acenaphthoquinone in the presence of a base such as triethylamine . This reaction typically occurs in absolute ethanol and requires careful control of temperature and reaction time to achieve high yields.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Ethanone, 1,1’-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Ethanone, 1,1’-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis- can be compared with other similar compounds such as:

The uniqueness of Ethanone, 1,1’-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

86524-52-9

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[5-acetyl-4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone

InChI

InChI=1S/C18H21NO3/c1-10-16(12(3)20)18(17(13(4)21)11(2)19-10)14-6-8-15(22-5)9-7-14/h6-9,18-19H,1-5H3

InChI Key

UOSVUXKCHOPSEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=C(C=C2)OC)C(=O)C

Origin of Product

United States

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